molecular formula C18H16N4O3S B2929292 4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097891-52-4

4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2929292
CAS No.: 2097891-52-4
M. Wt: 368.41
InChI Key: VAQPWICVSJRBKW-UHFFFAOYSA-N
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Description

4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide (CAS 2097891-52-4) is an organic compound with the molecular formula C 18 H 16 N 4 O 3 S and a molecular weight of 368.4 g/mol . This molecule features a benzene sulfonamide core, which is a prominent pharmacophore in medicinal chemistry, linked to a methylpyrazinyl group and a 4-acetylphenyl moiety. The precise three-dimensional structure, including dihedral angles between aromatic systems, can be critical for its function, as seen in structurally related sulfonamide compounds where a bent molecular geometry influences crystal packing and hydrogen-bonding networks . Researchers value this compound as a key chemical intermediate and a potential candidate for drug discovery projects, particularly in the development of kinase inhibitors or other enzyme-targeting therapies, given the prevalence of sulfonamide-based molecules in such applications . Its mechanism of action in specific research contexts is likely tied to its ability to act as a hydrogen-bond donor and acceptor, facilitating targeted interactions with biological proteins or enzymes . Available from several certified suppliers, this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

4-acetyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-13(23)14-2-4-16(5-3-14)26(24,25)22-12-17-18(21-11-10-20-17)15-6-8-19-9-7-15/h2-11,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQPWICVSJRBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S with a molecular weight of approximately 320.38 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. A study conducted on various sulfonamide compounds demonstrated their efficacy against a range of bacterial strains, suggesting that modifications to the sulfonamide structure can enhance antibacterial activity .

Antidiabetic Effects

Preliminary studies have shown that certain sulfonamide derivatives possess antidiabetic properties. For instance, compounds similar to this compound were evaluated for their ability to lower blood glucose levels in diabetic models . The mechanism may involve the inhibition of glucose absorption or enhancement of insulin sensitivity.

Cardiovascular Effects

The compound's potential effects on cardiovascular health have also been explored. Research using isolated rat heart models indicated that certain benzene sulfonamides could influence perfusion pressure and coronary resistance, which are critical parameters in cardiovascular function . These findings suggest a possible role for this compound in managing cardiovascular diseases.

Study on Antimicrobial Activity

A comparative study assessed the antimicrobial effectiveness of various sulfonamide derivatives, including the target compound. The results indicated that modifications to the benzene ring and the introduction of heterocycles significantly enhanced antibacterial activity. The disc diffusion method was employed to evaluate the inhibition zones against standard bacterial strains .

Compound NameMicrobial StrainInhibition Zone (mm)
ControlE. coli0
Compound AE. coli15
Compound BS. aureus20
This compound E. coli18

Study on Antidiabetic Activity

In another study focusing on antidiabetic effects, researchers induced diabetes in rats and administered varying doses of the compound. The results demonstrated a dose-dependent reduction in blood glucose levels, indicating its potential as an antidiabetic agent.

Dose (mg/kg)Blood Glucose Level (mg/dL)
0250
50200
100 150

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and glucose metabolism. Additionally, its interaction with calcium channels could explain its cardiovascular effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Heterocyclic Influence

  • 4-acetyl-N-(pyridin-3-yl)benzene-1-sulfonamide (): This analog replaces the pyrazin-2-ylmethyl group with a pyridin-3-yl substituent. The molecular weight (276.31 g/mol) is lower than the target compound’s estimated weight (~350–380 g/mol), suggesting differences in solubility and bioavailability.
  • 1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide () :
    This compound shares the [3-(pyridin-4-yl)pyrazin-2-yl]methyl group but incorporates a piperidine-4-carboxamide and methanesulfonyl moiety. The piperidine ring may enhance membrane permeability due to its basicity, while the sulfonyl group could improve metabolic stability compared to the acetyl group in the target compound .

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Activities
4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide Acetyl, pyrazine, pyridin-4-yl ~350–380* Potential enzyme inhibition (speculative)
4-acetyl-N-(pyridin-3-yl)benzene-1-sulfonamide () Acetyl, pyridin-3-yl 276.31 Unreported bioactivity
1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide () Methanesulfonyl, piperidine 375.40 Enhanced metabolic stability
4-[3-(4-hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides () Pyrazoline, phenolic -OH ~300–350 Carbonic anhydrase inhibition (IC₅₀ < 50 nM)
Fluorinated Pyrazolo[3,4-d]pyrimidines () Fluorophenyl, pyrazolo-pyrimidine ~550–600 Kinase inhibition, high melting points (175–178°C)

*Estimated based on structural analogs.

Research Findings and Limitations

  • Synthetic Routes : The target compound’s synthesis likely parallels methods used for analogs in and , involving coupling reactions (e.g., Suzuki-Miyaura for pyrazine-pyridine linkage) and sulfonamide formation .
  • Data Gaps : Physical properties (e.g., melting point, solubility) and explicit bioactivity data for the target compound are absent in the evidence, necessitating further experimental validation.

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